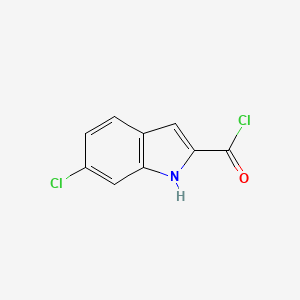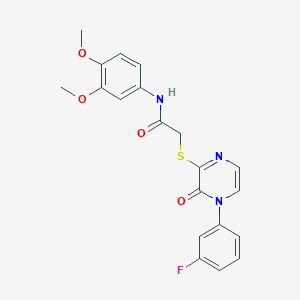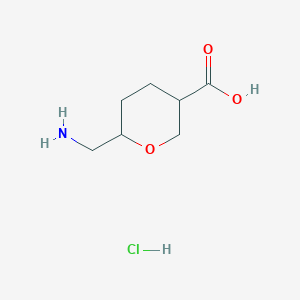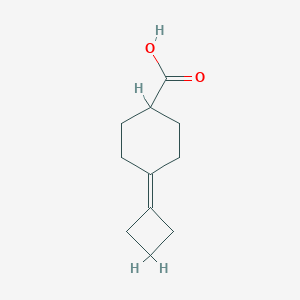
6-Chloro-1H-indole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1H-indole-2-carbonyl chloride is a chemical compound that is part of the indole family . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole scaffold has been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives, including 6-Chloro-1H-indole-2-carbonyl chloride, often involves the reaction of indole with chlorinated acid chloride . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
6-Chloro-1H-indole-2-carbonyl chloride has significant applications in catalysis and chemical synthesis. For instance, a study demonstrated its use in the synthesis of bis(indolyl)methanes, important heterocyclic compounds in pharmaceutical chemistry, through a reaction with carbonyl compounds (aldehydes and ketones) using trityl chloride as a catalyst (Khalafi‐Nezhad et al., 2008). This process is efficient, rapid, and yields high results at room temperature, contributing significantly to green chemistry protocols.
Organic Transformations and Reactions
The compound plays a role in various organic transformations. For example, its derivative, indole, is involved in the palladium-catalyzed direct arylation of indoles, pyrroles, and furans by aryl chlorides (Nadres et al., 2011). This method allows the use of a range of electron-rich and electron-poor aryl chlorides and has applications in the synthesis of arylated heterocycles.
Antifouling and Environmental Applications
The indole derivative of 6-Chloro-1H-indole-2-carbonyl chloride shows promising applications in environmentally friendly antifouling coatings. A study by Chunhua et al. (2020) synthesized an indole derivative containing a carbon-carbon double bond and incorporated it into acrylic metal salt resins, demonstrating improved antifouling performance in marine environments (Chunhua et al., 2020).
Pharmaceutical Chemistry
Indole derivatives, related to 6-Chloro-1H-indole-2-carbonyl chloride, have been studied for their pharmaceutical activities. Synthesis of various indole derivatives and their evaluation for antimicrobial, anti-inflammatory, and anticonvulsant activities showcase the potential of these compounds in pharmaceutical research (Guru et al., 2007).
Safety and Hazards
Users should avoid contact with skin and eyes, and if accidentally come into contact with, they should immediately rinse with plenty of water and seek the help of a doctor. It is also recommended to avoid inhalation of its dust or steam, and use it in a well-ventilated area. It should be stored sealed, away from fire and oxidants .
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds, including 6-Chloro-1H-indole-2-carbonyl chloride, will be tested in the future for maximum activity in pharmacological compounds .
Propiedades
IUPAC Name |
6-chloro-1H-indole-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFKAGKVIHSLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-indole-2-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine](/img/structure/B2894166.png)
![4-(diethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2894167.png)
![2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2894168.png)

![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2894170.png)




![[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2894177.png)
![2-Methyl-5-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2894181.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2894182.png)

